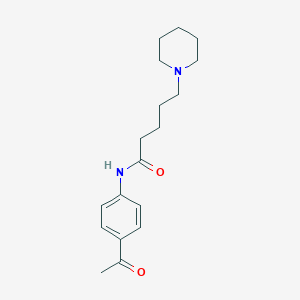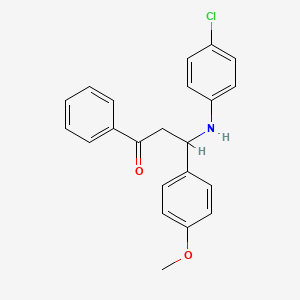![molecular formula C21H26O3Si B14350939 Methyl 4-{[tert-butyl(diphenyl)silyl]oxy}but-2-enoate CAS No. 90329-18-3](/img/structure/B14350939.png)
Methyl 4-{[tert-butyl(diphenyl)silyl]oxy}but-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-{[tert-butyl(diphenyl)silyl]oxy}but-2-enoate is an organic compound that features a silyl ether protecting group. This compound is often used in organic synthesis due to its stability and reactivity. The presence of the tert-butyl(diphenyl)silyl group provides steric hindrance, which can protect sensitive functional groups during chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[tert-butyl(diphenyl)silyl]oxy}but-2-enoate typically involves the protection of a hydroxyl group using tert-butyl(diphenyl)silyl chloride in the presence of a base such as pyridine or imidazole . The reaction proceeds under mild conditions and can be carried out at room temperature. The general reaction scheme is as follows:
Starting Material: A hydroxyl-containing compound.
Reagent: tert-butyl(diphenyl)silyl chloride.
Base: Pyridine or imidazole.
Solvent: Dichloromethane or tetrahydrofuran.
Reaction Conditions: Room temperature, typically 1-2 hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The reagents and solvents used are often recycled to minimize waste and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-{[tert-butyl(diphenyl)silyl]oxy}but-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the silyl ether group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether, reflux conditions.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Silyl-substituted ethers or halides.
Applications De Recherche Scientifique
Methyl 4-{[tert-butyl(diphenyl)silyl]oxy}but-2-enoate is widely used in scientific research, particularly in the fields of organic chemistry and medicinal chemistry. Some of its applications include:
Protecting Group: Used to protect hydroxyl groups during multi-step synthesis.
Intermediate: Serves as an intermediate in the synthesis of complex molecules.
Biological Studies: Used in the synthesis of biologically active compounds for drug discovery.
Material Science: Employed in the preparation of silicon-based materials.
Mécanisme D'action
The mechanism of action of Methyl 4-{[tert-butyl(diphenyl)silyl]oxy}but-2-enoate primarily involves the protection of hydroxyl groups. The tert-butyl(diphenyl)silyl group provides steric hindrance, preventing unwanted reactions at the protected site. This allows for selective reactions to occur at other functional groups in the molecule. The silyl ether bond can be cleaved under acidic or basic conditions, regenerating the free hydroxyl group.
Comparaison Avec Des Composés Similaires
Methyl 4-{[tert-butyl(diphenyl)silyl]oxy}but-2-enoate can be compared with other silyl ether protecting groups such as:
tert-Butyldimethylsilyl (TBDMS): Similar stability but less steric hindrance compared to tert-butyl(diphenyl)silyl.
Trimethylsilyl (TMS): Less stable and more easily cleaved compared to tert-butyl(diphenyl)silyl.
Triisopropylsilyl (TIPS): More stable than tert-butyl(diphenyl)silyl in the presence of fluoride ions.
The uniqueness of this compound lies in its balance of stability and steric protection, making it a valuable tool in synthetic organic chemistry.
Propriétés
Numéro CAS |
90329-18-3 |
|---|---|
Formule moléculaire |
C21H26O3Si |
Poids moléculaire |
354.5 g/mol |
Nom IUPAC |
methyl 4-[tert-butyl(diphenyl)silyl]oxybut-2-enoate |
InChI |
InChI=1S/C21H26O3Si/c1-21(2,3)25(18-12-7-5-8-13-18,19-14-9-6-10-15-19)24-17-11-16-20(22)23-4/h5-16H,17H2,1-4H3 |
Clé InChI |
JSNVLAYPHTXPDF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC=CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Ethenylbenzene-1-sulfonyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14350856.png)

![[4-(Acetyloxy)-2,3-dichloro-5-methoxyphenyl]methanediyl diacetate](/img/structure/B14350873.png)
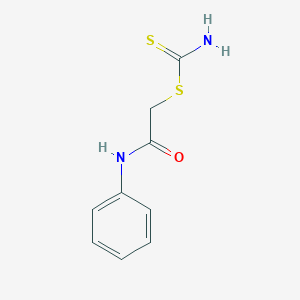
![{(E)-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]methylidene}cyanamide](/img/structure/B14350880.png)
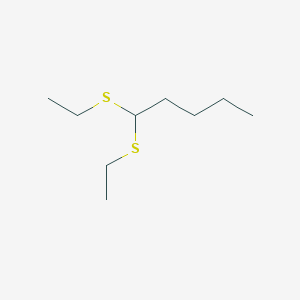
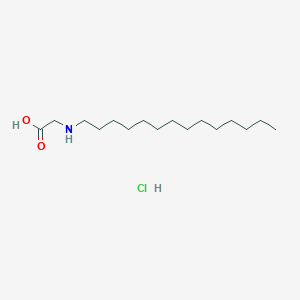
![2-methyl-N-[(4-sulfamoylphenyl)methyl]prop-2-enamide](/img/structure/B14350893.png)

